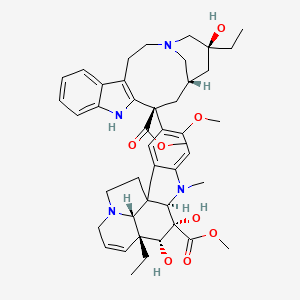

Desacetylvinblastine

描述

属性

CAS 编号 |

3352-69-0 |

|---|---|

分子式 |

C44H56N4O8 |

分子量 |

768.9 g/mol |

IUPAC 名称 |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C44H56N4O8/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3/t26-,35-,36+,37+,40-,41+,42+,43-,44-/m0/s1 |

InChI 键 |

NDMPLJNOPCLANR-XQLDGQACSA-N |

手性 SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

规范 SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

19694-26-9 (sulfate[1:1] salt) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

17-desacetylvinblastine 4-desacetylvinblastine 4-desacetylvinblastine, sulfate salt 4-desacetylvinblastine, sulfate(1:1) DVBL-O(4) O(4)-deacetylvinblastine |

产品来源 |

United States |

Foundational & Exploratory

Desacetylvinblastine's Mechanism of Action on Microtubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desacetylvinblastine, a key synthetic precursor and metabolite of the potent chemotherapeutic agent vinblastine (B1199706), exerts its cytotoxic effects primarily by disrupting the dynamic instability of microtubules. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of this compound with tubulin and microtubules. It details the quantitative aspects of this interaction, outlines the experimental protocols used to elucidate these mechanisms, and visualizes the critical pathways involved. This document is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, cell biology, and pharmacology.

Introduction

Vinca (B1221190) alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy. Their mechanism of action centers on the disruption of microtubule function, which is critical for mitotic spindle formation and, consequently, cell division. This compound is a crucial intermediate in the synthesis of vinblastine and is also one of its major metabolites. Understanding its specific interactions with microtubules is vital for the development of novel anti-cancer agents with improved efficacy and reduced toxicity. This guide delves into the core of this compound's action on microtubules, presenting quantitative data, detailed experimental methodologies, and pathway visualizations.

Interaction with Tubulin and Microtubules

The primary molecular target of this compound is tubulin, the heterodimeric protein subunit of microtubules. By binding to tubulin, this compound inhibits microtubule polymerization and interferes with the delicate balance of microtubule dynamics.

Binding to Tubulin

This compound competitively inhibits the binding of vinblastine to tubulin, suggesting they share a common binding site. While direct binding affinity data for this compound is not extensively reported, its competitive inhibition provides a quantitative measure of its interaction with tubulin.

Table 1: Quantitative Data on this compound and Vinblastine Interaction with Tubulin

| Compound | Parameter | Value | Species/System | Reference |

| This compound sulfate | Inhibition Constant (Kᵢ) | 2 x 10⁻⁵ M | Embryonic chick brain tubulin | [1] |

| Vinblastine | Association Constant (Kₐ) | 3-5 x 10⁵ L/mol | Embryonic chick brain tubulin | [1] |

| Vinblastine | Dissociation Constant (Kd) - High Affinity | 0.54 µM | Calf brain tubulin | |

| Vinblastine | Dissociation Constant (Kd) - Low Affinity | 14 µM | Calf brain tubulin |

Note: The Kᵢ value for this compound indicates its ability to compete with vinblastine for binding to tubulin.

Inhibition of Microtubule Polymerization

At micromolar concentrations, this compound, along with other vinca alkaloids, effectively blocks the in vitro polymerization of tubulin. Studies have shown that this compound amide is nearly as effective as vinblastine and vincristine (B1662923) in this regard. At higher concentrations (10 µM), these alkaloids can also lead to the formation of spiral-like distortions of pre-formed microtubules.[2]

Table 2: IC₅₀ Values for Inhibition of Tubulin Polymerization and Cellular Effects

| Compound | Assay | IC₅₀ | Cell Line/System | Reference |

| This compound amide | Tubulin Polymerization | ~1 µM | Bovine brain tubulin | [2] |

| Vinblastine | Tubulin Polymerization | ~1 µM | Porcine tubulin | [3] |

| Vinblastine | Cellular Microtubule Depolymerization | 4.83 ± 0.17 nM | HeLa cells | [3] |

Effects on Microtubule Dynamics

The chemotherapeutic efficacy of vinca alkaloids at low concentrations is primarily attributed to their suppression of microtubule dynamics, rather than wholesale depolymerization. This "kinetic stabilization" disrupts the precise regulation of microtubule growth, shortening, and transitions, which are essential for mitotic spindle function. While specific quantitative data for this compound's effect on individual dynamic parameters is limited, extensive studies on vinblastine provide a strong model for its action.

Vinblastine has been shown to:

-

Suppress the rates of microtubule growth and shortening. [4][5]

-

Decrease the frequency of catastrophe (the transition from a state of growth or pause to shortening).[5]

-

Increase the frequency of rescue (the transition from shortening to growth) at the plus ends of microtubules.[5]

-

Exhibit differential effects at the plus and minus ends of microtubules, stabilizing the plus ends while destabilizing the minus ends at certain concentrations.[5]

This multifaceted disruption of microtubule dynamics leads to the failure of proper mitotic spindle formation.

Cellular Consequences: Mitotic Arrest and Apoptosis

By disrupting microtubule dynamics, this compound activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before anaphase. The inability of the mitotic spindle to function correctly leads to a prolonged arrest in the M phase of the cell cycle.

This sustained mitotic arrest can trigger a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death). Key events in this pathway include:

-

Activation of the c-Jun N-terminal kinase (JNK) pathway , which can be mediated by an imbalance in reactive oxygen species (ROS).[6]

-

Downregulation of anti-apoptotic proteins , such as Mcl-1.[6]

-

Induction of DNA damage , which can occur during prolonged mitotic arrest.[6]

-

Mitochondrial dysfunction and the release of pro-apoptotic factors.[6]

Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound and other vinca alkaloids.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the absorbance of light at 340-350 nm.

-

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Vinblastine, Nocodazole)

-

Vehicle control (e.g., DMSO)

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold GTB with glycerol.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Dispense the test compound at various concentrations into the wells of the 96-well plate. Include controls.

-

Pre-warm the microplate reader to 37°C.

-

Initiate the reaction by adding the cold tubulin/GTP solution to each well.

-

Immediately place the plate in the reader and measure the absorbance at 350 nm at regular intervals (e.g., every minute) for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance vs. time to generate polymerization curves.

-

Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve.

-

Calculate the IC₅₀ value as the concentration of the compound that inhibits the Vmax by 50% compared to the vehicle control.

-

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of drug treatment.

-

Principle: Cells are fixed and permeabilized, then incubated with a primary antibody specific to tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule network.

-

Materials:

-

Cultured cells grown on glass coverslips

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Wash cells with PBS.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-tubulin antibody.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Wash with PBS.

-

Mount the coverslips on microscope slides with antifade medium.

-

Image the cells using a fluorescence microscope.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Principle: Cells are fixed and stained with a fluorescent dye that intercalates with DNA (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Materials:

-

Cultured cells

-

Test compound (this compound)

-

PBS

-

Trypsin-EDTA

-

Fixative (e.g., ice-cold 70% ethanol)

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold ethanol (B145695) while vortexing.

-

Incubate at -20°C for at least 2 hours to ensure fixation.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in the PI staining solution and incubate in the dark.

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis:

-

Generate a histogram of DNA content (fluorescence intensity).

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

This compound, like its parent compound vinblastine, is a potent inhibitor of microtubule polymerization and dynamics. Its primary mechanism of action involves binding to tubulin, which leads to the suppression of microtubule dynamic instability, mitotic spindle disruption, and subsequent cell cycle arrest in the M phase. This prolonged mitotic arrest triggers apoptotic cell death through complex signaling pathways. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to leverage the anti-microtubule activity of vinca alkaloids for therapeutic benefit. Further research into the specific effects of this compound on microtubule dynamics will be crucial for a more complete understanding of its pharmacological profile.

References

- 1. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]

- 2. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential effects of vinblastine on polymerization and dynamics at opposite microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The assessment of the chemotherapeutic effects of vinca alkaloids by immunofluorescence and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Biological Evaluation of Desacetylvinblastine Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and biological evaluation of Desacetylvinblastine conjugates, a promising class of targeted cancer therapeutics. By conjugating the potent microtubule inhibitor this compound to targeting moieties, these conjugates aim to enhance tumor-specific drug delivery, thereby increasing efficacy and reducing off-target toxicities. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and biological evaluation methodologies for two prominent classes of this compound conjugates: folate receptor-targeted and cholecystokinin (B1591339) 2 receptor (CCK2R)-targeted conjugates.

Introduction: The Rationale for this compound Conjugates

Vinblastine (B1199706) and its derivatives, such as this compound, are highly effective antineoplastic agents that function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] However, their clinical use is often limited by significant systemic toxicity.[3][4] The development of small molecule-drug conjugates (SMDCs) offers a promising strategy to overcome this limitation by selectively delivering the cytotoxic payload to cancer cells that overexpress specific surface receptors.[5][6][7]

This guide focuses on conjugates targeting the folate receptor (FR) and the cholecystokinin 2 receptor (CCK2R), both of which are overexpressed in a variety of cancers.[8][9][10] The folate-targeted conjugate, often referred to as EC140 or Vintafolide, utilizes a folic acid analogue to bind to FR-positive cells.[9][10] The CCK2R-targeted conjugates employ a high-affinity ligand to deliver this compound to gastrointestinal and other tumors expressing this receptor.[8][11]

Synthesis of this compound Conjugates

The synthesis of this compound conjugates involves three key components: the this compound payload, a targeting ligand (e.g., a folate analogue or a CCK2R ligand), and a linker that connects the two. The linker is a critical element that influences the stability, solubility, and release characteristics of the conjugate.

Synthesis of this compound Hydrazide

A common derivative of this compound used in conjugation is this compound monohydrazide (DAVLBH). The hydrazide group provides a reactive handle for conjugation to the linker.

Experimental Protocol: Synthesis of this compound Monohydrazide

-

Reaction Setup: Dissolve vinblastine sulfate (B86663) in anhydrous ethanol.

-

Hydrazine (B178648) Addition: Add an excess of hydrazine hydrate (B1144303) to the solution.

-

Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield this compound monohydrazide.

Synthesis of a Folate-Targeted Conjugate (EC140)

The synthesis of EC140 involves the coupling of a peptidic analogue of folic acid to this compound monohydrazide via an acylhydrazone bond.[9]

Experimental Protocol: Synthesis of EC140

-

Linker-Folate Synthesis: Synthesize the folate-peptide linker using standard solid-phase peptide synthesis (SPPS) techniques. The peptide linker typically contains a disulfide bond to facilitate intracellular drug release.

-

Activation of Folate-Linker: Activate the carboxylic acid terminus of the folate-linker with a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

-

Conjugation: React the activated folate-linker with this compound monohydrazide in an appropriate solvent like dimethylformamide (DMF).

-

Purification: Purify the resulting conjugate, EC140, by preparative reverse-phase HPLC.

-

Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR spectroscopy.

Synthesis of a CCK2R-Targeted Conjugate

The synthesis of CCK2R-targeted this compound conjugates involves coupling a CCK2R ligand to the drug via a peptide-based linker.[8][11]

Experimental Protocol: Synthesis of a CCK2R-Targeted Conjugate

-

Solid-Phase Synthesis: Assemble the peptide linker on a solid support using Fmoc-based solid-phase peptide synthesis.

-

Ligand Coupling: Couple the CCK2R ligand to the N-terminus of the resin-bound peptide.

-

Cleavage and Deprotection: Cleave the ligand-linker construct from the resin and remove the protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Drug Conjugation: React the purified ligand-linker with a maleimide-functionalized this compound derivative (prepared separately) via a Michael addition reaction with a cysteine residue in the linker.

-

Purification and Characterization: Purify the final conjugate using preparative HPLC and characterize it by mass spectrometry.

Biological Evaluation

The biological evaluation of this compound conjugates is a critical step to determine their potency, selectivity, and in vivo efficacy.

In Vitro Cytotoxicity Assays

The cytotoxic activity of the conjugates is assessed against cancer cell lines that either overexpress the target receptor (target-positive) or have low to no expression (target-negative).

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Culture: Culture target-positive (e.g., KB cells for folate receptor, HEK293-CCK2R for CCK2R) and target-negative cell lines in appropriate media.

-

Treatment: Seed the cells in 96-well plates and treat them with serial dilutions of the this compound conjugate, the unconjugated drug, and a non-targeted control conjugate.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Determine cell viability using a standard assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Table 1: In Vitro Cytotoxicity of this compound Conjugates

| Conjugate | Cell Line | Target Expression | IC50 (nM) | Reference |

| EC140 (Folate-Targeted) | KB | Folate Receptor (+) | 1-10 | [9] |

| EC140 (Folate-Targeted) | A549 | Folate Receptor (-) | >1000 | [9] |

| CCK2R-Targeted Conjugate | HEK293-CCK2R | CCK2R (+) | 5-20 | [8][11] |

| CCK2R-Targeted Conjugate | HEK293 | CCK2R (-) | >1000 | [8][11] |

| This compound | KB | N/A | 10-50 | [9] |

| This compound | HEK293 | N/A | 20-100 | [8][11] |

Note: The IC50 values are approximate ranges compiled from multiple sources and may vary depending on the specific assay conditions.

In Vivo Antitumor Activity

The in vivo efficacy of the conjugates is evaluated in animal models, typically using xenografts of human tumors in immunocompromised mice.

Experimental Protocol: In Vivo Xenograft Study

-

Tumor Implantation: Subcutaneously implant target-positive human tumor cells into the flank of nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment groups and administer the this compound conjugate, unconjugated drug, vehicle control, and a non-targeted control conjugate intravenously.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess antitumor activity. Monitor for any signs of toxicity, such as weight loss.

Table 2: In Vivo Antitumor Activity of this compound Conjugates

| Conjugate | Xenograft Model | Treatment | Outcome | Reference |

| EC140 (Folate-Targeted) | M109 (FR+) | 2 µmol/kg, qd x 5 | Complete tumor regression | [12] |

| This compound | M109 (FR+) | MTD | Minimal tumor growth inhibition | [12] |

| CCK2R-Targeted Conjugate | HEK293-CCK2R | 1 µmol/kg, qod x 4 | Significant tumor growth delay/regression | [8][11] |

| CCK2R-Targeted Conjugate | KB (CCK2R-) | 1 µmol/kg, qod x 4 | No significant antitumor effect | [8] |

Note: MTD refers to the maximum tolerated dose. qd = once daily, qod = every other day.

Mechanisms of Action and Cellular Uptake

The primary mechanism of action of this compound is the inhibition of microtubule polymerization, which disrupts the mitotic spindle and leads to M-phase cell cycle arrest.[2][13] The targeted conjugates exploit receptor-mediated endocytosis to deliver the cytotoxic payload into the cancer cells.

Folate Receptor-Mediated Endocytosis

Folate receptor-targeted conjugates like EC140 bind to the folate receptor on the cell surface and are internalized via endocytosis.[10] Inside the cell, the linker is cleaved, releasing the active this compound.

References

- 1. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paper Details | Paper Digest [paperdigest.org]

- 3. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. chemmethod.com [chemmethod.com]

apen-access>pharmacological properties of Desacetylvinblastine in cancer therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine, also known as vindesine, is a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine (B1199706).[1][2] Like other vinca alkaloids, it exerts its cytotoxic effects by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton essential for mitosis and other vital cellular functions.[2][3] This disruption ultimately leads to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated toxicities, with a focus on its application in cancer therapy.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of microtubule function.[3] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4] This action is distinct from other microtubule-targeting agents like taxanes, which stabilize microtubules.[4] By preventing the assembly of microtubules, this compound disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This leads to an arrest of cancer cells in the metaphase of mitosis.[3]

Prolonged mitotic arrest triggers a cascade of downstream signaling events that culminate in programmed cell death, or apoptosis. Key signaling pathways implicated in this compound-induced apoptosis include the activation of the c-Jun N-terminal kinase (JNK) pathway and the modulation of the Bcl-2 family of proteins.

Signaling Pathways

The disruption of microtubule dynamics by this compound is a potent cellular stress signal that activates the JNK signaling pathway. Activated JNK can phosphorylate and regulate the activity of several downstream targets, including members of the Bcl-2 family, to promote apoptosis. The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that control the integrity of the mitochondrial outer membrane. The activation of pro-apoptotic members and/or inhibition of anti-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Signaling pathway of this compound-induced apoptosis.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210 | Leukemia | More potent than vinblastine and vincristine (B1662923) | [1] |

| 791T | Osteogenic Sarcoma | Less toxic than free drug when conjugated to a monoclonal antibody | [5] |

Note: Comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in the public domain. The provided data is based on available comparative studies.

Pharmacokinetic Properties

Pharmacokinetic studies in cancer patients have revealed a triphasic elimination pattern for this compound.[6]

| Parameter | Value | Reference |

| Elimination Half-life | ||

| α-phase (fast) | 2 minutes | [6] |

| β-phase (middle) | 50 minutes | [6] |

| γ-phase (slow/terminal) | 24 hours | [1][6] |

| Volume of Distribution (Central Compartment) | Approximates plasma volume | [6] |

| Clearance | 0.252 L/kg/hr | [2] |

| Primary Route of Elimination | Hepatic metabolism | [1] |

Clinical Efficacy

This compound has demonstrated clinical activity in various malignancies, both as a single agent and in combination therapy.

| Cancer Type | Treatment Regimen | Response Rate | Reference |

| Non-Small Cell Lung Cancer | Vindesine + Mitomycin | 36% (chemotherapy-naïve) | [4] |

| Vindesine + Cisplatin vs. Vinorelbine + Cisplatin | 19% vs. 30% | [7] | |

| Breast Cancer | Vindesine (continuous infusion) | 19% (partial response) | [8] |

| Vindesine (intermittent bolus) | 17% (partial response) | [8] | |

| Epirubicin + Vindesine | 46% (CR+PR) | [9] | |

| Malignant Melanoma | Vindesine monotherapy | 20% (CR+PR) | [5] |

| Vindesine + Cisplatin | 21% (CR+PR) |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound (Vindesine)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for a typical MTT cytotoxicity assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant containing floating cells.

-

Washing: Wash the cells with cold PBS by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Workflow for cell cycle analysis using propidium iodide.

In Vivo Xenograft Model

In vivo xenograft models are used to evaluate the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, with or without Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group according to the desired dose and schedule (e.g., intravenous or intraperitoneal injection). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of drug toxicity.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Workflow for an in vivo xenograft study.

Toxicity Profile

The dose-limiting toxicities of this compound are primarily myelosuppression (particularly neutropenia) and neurotoxicity.[1] Other common side effects include alopecia, nausea, vomiting, and local irritation at the injection site.[1] In clinical trials, the severity of these toxicities was generally manageable.

Conclusion

This compound is a potent microtubule-destabilizing agent with demonstrated clinical activity against a range of solid tumors and hematological malignancies. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis through pathways such as JNK activation, provides a strong rationale for its use in cancer therapy. While myelosuppression and neurotoxicity are notable side effects, they are generally manageable. Further research to identify predictive biomarkers of response and to explore novel combination strategies may further enhance the therapeutic potential of this compound in the treatment of cancer.

References

- 1. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Vindesine | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective cytotoxicity against human tumour cells by a vindesine-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]

Desacetylvinblastine Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of desacetylvinblastine, a key analogue of the potent anticancer agent vinblastine. By understanding how chemical modifications to the this compound scaffold influence its biological activity, researchers can rationally design more effective and selective therapeutic agents. This document provides a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Core Concepts of this compound SAR

This compound, like other vinca (B1221190) alkaloids, exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. These agents bind to β-tubulin, inhibiting its polymerization into microtubules. This interference with the microtubule cytoskeleton leads to mitotic arrest in the M phase of the cell cycle and ultimately triggers apoptosis, or programmed cell death.

The structure of this compound offers several sites for chemical modification. The structure-activity relationship studies of this compound and its derivatives aim to elucidate the impact of these modifications on potency, selectivity, and pharmacokinetic properties. Key areas of modification include the C4 position of the vindoline (B23647) moiety, the C3 position to form amide or hydrazide derivatives, and the catharanthine (B190766) unit.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the cytotoxic activity of this compound and its key analogues. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, experimental conditions, and assay methodologies.

Table 1: In Vitro Cytotoxicity of this compound and Related Analogues

| Compound | Modification | Cell Line | IC50 (nM) | Reference |

| Vinblastine | - | L1210 | 6.0 | [1] |

| Vinblastine | - | HCT116 | 6.8 | [1] |

| 4-Desacetylvinblastine | Deacetylation at C4 | L1210 | 5.8 | [1] |

| 4-Desacetylvinblastine | Deacetylation at C4 | HCT116 | 5.8 | [1] |

Table 2: In Vitro Cytotoxicity of this compound Hydrazide (DAVBH) Conjugates

| Compound | Cell Line | IC50 (nM) | Reference |

| Free DAVBH | HEK 293-CCK2R | ~10 | [2] |

| CRL-L1-DAVBH (Targeted Conjugate) | HEK 293-CCK2R | ~20 | [2] |

| L1-DAVBH (Non-targeted Conjugate) | HEK 293-CCK2R | ~200 | [2] |

Key Experimental Protocols

The evaluation of this compound analogues relies on a series of well-established in vitro assays. The following are detailed methodologies for two of the most critical experiments.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically as an increase in absorbance. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Materials:

-

Lyophilized tubulin protein (e.g., from bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP) solution

-

Test compounds (this compound analogues) and controls (e.g., paclitaxel (B517696) as a polymerization enhancer, colchicine (B1669291) as a known inhibitor)

-

96-well microplates

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to the desired stock concentration.

-

Prepare a 10X stock of GTP in General Tubulin Buffer.

-

Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.

-

-

Assay Setup:

-

On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and glycerol in General Tubulin Buffer.

-

Add the test compounds or controls to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a period of 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the rate of polymerization and the maximum polymer mass from the curves.

-

Calculate the IC50 value for each compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the viability and proliferation of cultured cells and is widely used to determine the cytotoxic potential of anticancer compounds.[3][4][5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan crystals.[3]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Test compounds (this compound analogues)

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

-

Include wells with untreated cells (negative control) and vehicle-treated cells (vehicle control).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that reduces cell viability by 50%.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general experimental workflows.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for SAR studies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In Vivo Anti-Tumor Activity of Desacetylvinblastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine, also known as vindesine (B1683056), is a semi-synthetic vinca (B1221190) alkaloid derived from vinblastine (B1199706).[1] Like other vinca alkaloids, its primary mechanism of anti-tumor activity lies in its ability to disrupt microtubule dynamics, which are crucial for cell division.[2][3] This disruption leads to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly proliferating cancer cells.[4] This technical guide provides a comprehensive overview of the in vivo anti-tumor activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways and workflows.

Core Mechanism of Action: Microtubule Disruption and Apoptosis Induction

This compound exerts its cytotoxic effects by binding to β-tubulin, a key component of microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, essential structures for the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle leads to an arrest of the cell cycle in the metaphase, ultimately triggering the intrinsic apoptotic pathway.[3][5]

Signaling Pathway of this compound-Induced Apoptosis

The mitotic arrest induced by this compound initiates a signaling cascade that culminates in apoptosis. This process involves the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and the activation of caspases, a family of proteases that execute the apoptotic program.

Caption: this compound-induced apoptotic signaling pathway.

Quantitative Data on In Vivo Anti-Tumor Activity

Quantitative data on the monotherapy efficacy of this compound in preclinical models is limited in recent literature, with many studies focusing on combination therapies or derivatives. The following tables summarize available data.

Table 1: In Vivo Efficacy of Vindesine (this compound) in Rodent Models

| Tumor Model | Animal Model | Treatment Regimen | Outcome | Citation |

| E0771 mammary adenocarcinoma | Mice | Not specified | Increase in survival of ~100-140% | [2] |

| T241 fibrosarcoma | Mice | Not specified | Increase in survival of ~100-140% | [2] |

| Lewis lung tumor | Mice | Not specified | Increase in survival of ~100-140% | [2] |

Note: The above data is from a study evaluating combination therapy, with the single-agent activity provided as a baseline.

Table 2: Clinical Responses to Vindesine (this compound) in Phase II Trials

| Cancer Type | Number of Patients | Treatment Regimen | Response Rate (CR + PR) | Citation |

| Bronchogenic carcinomas | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |

| Melanoma | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |

| Testicular carcinoma | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |

| Esophageal carcinoma | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |

| Acute lymphoblastic leukemia | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |

| Malignant lymphoma | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |

| Wilms' tumor | Not specified | 3-4 mg/m² IV weekly or 1.0-1.3 mg/m² IV for 5-7 days | Major objective responses observed | [1][6] |

CR: Complete Response, PR: Partial Response. Note: This table presents clinical trial data, not preclinical in vivo data.

Experimental Protocols

Detailed experimental protocols for in vivo studies of this compound are crucial for the reproducibility of results. Below are generalized protocols based on common practices in preclinical oncology research.

Human Tumor Xenograft Model

This model is widely used to assess the efficacy of anti-cancer agents on human tumors in an in vivo setting.

Caption: Workflow for a typical human tumor xenograft study.

1. Cell Culture and Animal Models:

-

Human tumor cell lines are cultured in appropriate media and conditions.

-

Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor xenograft.[7][8]

2. Tumor Implantation:

-

Cultured tumor cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

-

A specific number of cells (typically 1x10^6 to 1x10^7) are injected subcutaneously into the flank of each mouse.[3]

3. Tumor Growth Monitoring and Treatment Initiation:

-

Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.[9]

-

When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

-

This compound is administered according to the planned dosing schedule (e.g., intravenously or intraperitoneally). The control group receives a vehicle control.

4. Efficacy Evaluation:

-

Tumor volumes and body weights are measured throughout the study.

-

The primary endpoint is often tumor growth inhibition. Secondary endpoints can include survival analysis and assessment of toxicity.

-

At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Syngeneic Mouse Tumor Model

This model utilizes mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, allowing for the study of the interaction between the treatment and the host immune system.

1. Cell Line and Animal Selection:

-

A murine tumor cell line (e.g., B16 melanoma, Lewis Lung Carcinoma) is selected.

-

Mice of the corresponding inbred strain (e.g., C57BL/6 for B16 melanoma) are used.

2. Implantation and Monitoring:

-

The procedure for tumor cell implantation and monitoring of tumor growth is similar to the xenograft model.

3. Treatment and Analysis:

-

This compound is administered as planned.

-

In addition to tumor growth and survival, endpoints can include analysis of the tumor microenvironment and immune cell infiltration.

Conclusion

This compound (vindesine) demonstrates significant anti-tumor activity in a variety of preclinical models and clinical settings. Its mechanism of action, centered on the disruption of microtubule function and induction of apoptosis, is well-established. While robust, recent, and publicly available quantitative data on its in vivo efficacy as a monotherapy is somewhat limited, historical and clinical data support its role as an active cytotoxic agent. Further research focusing on its single-agent efficacy in modern, well-characterized preclinical models would be beneficial for a more complete understanding of its therapeutic potential. The detailed methodologies and pathway visualizations provided in this guide are intended to support the design and interpretation of future studies in this area.

References

- 1. Pharmacology, clinical efficacy and adverse effects of vindesine sulfate, a new vinca alkaloid. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Antitumor activity of deacetyl vinblastine amide sulfate (vindesine) in rodents and mitotic accumulation studies in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years [mdpi.com]

- 4. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 7. Efficacy and selectivity of vindesine monoclonal anti-carcinoembryonic antigen antibody conjugates on human tumor cell lines grown as xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of the response of human lung carcinoma xenografts to vindesine and vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

Desacetylvinblastine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target identification and validation of Desacetylvinblastine, a potent vinca (B1221190) alkaloid derivative. This document details its primary molecular target, quantitative binding data, and the experimental methodologies used to elucidate its mechanism of action. Furthermore, it explores the key signaling pathways affected by this compound, offering insights for further research and drug development.

Primary Target Identification: Tubulin

The principal molecular target of this compound, like other vinca alkaloids, is tubulin . By binding to β-tubulin, this compound inhibits the polymerization of microtubules, which are essential components of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest, particularly in the M phase (mitosis), and ultimately induces apoptosis (programmed cell death).

Quantitative Data on Target Interaction

The interaction of this compound and related vinca alkaloids with tubulin has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data.

Table 1: Comparative Inhibition Constants (Ki) of Vinca Alkaloids for Tubulin Binding

| Compound | Inhibition Constant (Ki) (M) | Method |

| This compound | 2 x 10⁻⁵ | Competitive Inhibition of [³H]vinblastine binding |

| Vincristine | 1.7 x 10⁻⁵ | Competitive Inhibition of [³H]vinblastine binding |

Data from competitive binding assays highlight the relative affinities of these compounds for tubulin.

Table 2: Vinblastine (B1199706) IC50 Values in Various Cancer Cell Lines

As a close analog, the half-maximal inhibitory concentration (IC50) values for vinblastine provide a strong indication of the potency of this compound in cellular contexts.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 0.002 |

| HeLa | Cervical Cancer | 0.004 |

| MCF7 | Breast Cancer | 0.001 |

| K-562 | Chronic Myelogenous Leukemia | 0.003 |

| Jurkat | Acute T-Cell Leukemia | 0.001316 |

IC50 values demonstrate the concentration of the drug required to inhibit the growth of 50% of the cancer cells in vitro.[1][2][3]

Experimental Protocols for Target Identification and Validation

A multi-faceted approach is employed to identify and validate the targets of this compound. This involves a combination of biochemical, cellular, and proteomic techniques.

Biochemical Assay: Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Reagents and Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP)

-

Glycerol (for promoting polymerization)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice to prevent premature polymerization.

-

Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a known microtubule inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate or cuvettes at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.

-

Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of this compound are compared to the control to determine its inhibitory activity.

-

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line to a suitable confluency.

-

Treat the cells with this compound or a vehicle control for a specified period.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a lysis buffer.

-

Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

-

Protein Analysis:

-

Cool the samples on ice and centrifuge to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, stable proteins.

-

Analyze the amount of soluble tubulin in each sample using Western blotting with a tubulin-specific antibody.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble tubulin as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of tubulin.

-

Proteomics-Based Target Identification: Identifying On- and Off-Targets

Proteomics approaches can provide an unbiased, global view of the proteins that interact with this compound, confirming its primary target and identifying potential off-targets.

Methodology (Affinity Purification-Mass Spectrometry):

-

Probe Synthesis:

-

Synthesize a derivative of this compound that is "clickable" or can be immobilized on a solid support (e.g., beads) without significantly affecting its binding activity.

-

-

Cell Lysate Incubation:

-

Incubate the immobilized this compound with a cell lysate from a relevant cancer cell line.

-

-

Affinity Pull-Down:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the proteins that specifically bind to the this compound probe.

-

-

Mass Spectrometry Analysis:

-

Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins from the mass spectrometry data. Tubulin should be identified as the primary hit. Other identified proteins are potential off-targets that require further validation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its target validation.

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound-induced apoptosis pathway.

Experimental Workflow for Target Validation

Caption: Experimental workflow for target validation.

This technical guide provides a foundational understanding of the target identification and validation of this compound. The presented methodologies and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this and related compounds.

References

apen-access>biosynthetic pathway of Desacetylvinblastine in Catharanthus roseus

An In-depth Technical Guide to the Biosynthetic Pathway of Desacetylvinblastine in Catharanthus roseus

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a class of secondary metabolites called terpenoid indole (B1671886) alkaloids (TIAs). Among these, the bisindole alkaloids vinblastine (B1199706) and its precursor, this compound, are potent anti-cancer agents used in chemotherapy.[1] The low in-planta yield of these compounds has driven extensive research into their complex biosynthetic pathway to enable metabolic engineering and synthetic biology approaches for enhanced production. This guide provides a detailed overview of the biosynthetic pathway leading to this compound, focusing on the key enzymatic steps, quantitative data, and relevant experimental protocols.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that involves enzymes localized in different cell types and subcellular compartments. The pathway can be broadly divided into three main stages: the formation of the monomeric precursors, their coupling to form an intermediate, and the subsequent modifications to yield this compound.

-

Formation of Monomeric Precursors: The pathway begins with the synthesis of two key monomeric alkaloids, catharanthine (B190766) and vindoline (B23647), which are derived from the central TIA precursor, strictosidine. Strictosidine itself is formed from the condensation of tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the mevalonate (B85504) or MEP pathway).[1][2] The subsequent steps leading to catharanthine and vindoline are complex and involve numerous enzymes. The vindoline biosynthesis from tabersonine (B1681870) is a well-studied seven-step enzymatic process.

-

Coupling of Catharanthine and Vindoline: The crucial step in the formation of the bisindole alkaloid backbone is the enzymatic coupling of catharanthine and vindoline. This reaction is catalyzed by a class III peroxidase, specifically PRX1 in C. roseus, in the presence of hydrogen peroxide.[3] The peroxidase-mediated reaction forms an unstable intermediate, α-3′,4′-anhydrovinblastine (AVLB).[1][3]

-

Conversion to this compound: Following the formation of α-3′,4′-anhydrovinblastine, a series of reactions involving hydration and reduction steps convert it into this compound. 4-desacetylvinblastine is the penultimate precursor to vinblastine.[4] The final step in the formation of vinblastine is the acetylation of the C4-hydroxyl group of the vindoline moiety, a reaction catalyzed by deacetylvindoline-4-O-acetyltransferase (DAT).

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Caption: A simplified diagram of the biosynthetic pathway of this compound.

Quantitative Data

The production of this compound and its precursors is tightly regulated and influenced by various factors, including elicitors. The following tables summarize some of the available quantitative data.

Table 1: Effect of Chitooligosaccharides on Precursor Accumulation in C. roseus Leaves

| Chitooligosaccharide Conc. (µg/mL) | Vindoline Content (mg/g DW) | Catharanthine Content (mg/g DW) |

|---|---|---|

| 0 (Control) | 1.85 | 0.52 |

| 0.01 | 2.15 | 0.65 |

| 0.1 | 2.50 | 0.80 |

| 1 | 2.30 | 0.72 |

| 10 | 2.05 | 0.60 |

Data adapted from a study on the effects of elicitors on TIA biosynthesis.[3]

Table 2: Kinetic Parameters for the Peroxidase-Mediated Coupling of Catharanthine and Vindoline

| Substrate | k₃ (Compound II reduction constant) (M⁻¹s⁻¹) |

|---|---|

| Catharanthine | 2.53 x 10³ |

| Vindoline | 3.57 x 10³ |

Data from a study using horseradish peroxidase as a model enzyme.[5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the study of the this compound biosynthetic pathway.

Extraction and Quantification of Alkaloids by HPLC

This protocol describes a general method for the extraction and analysis of TIAs from C. roseus plant material.

a. Extraction:

-

Harvest and freeze-dry the plant material (e.g., leaves).

-

Grind the dried tissue to a fine powder.

-

Extract a known amount of the powder (e.g., 100 mg) with an appropriate solvent, such as methanol (B129727) or a methanol/chloroform mixture, often acidified with a small amount of acetic or formic acid to improve alkaloid solubility.

-

Sonication or shaking can be used to enhance extraction efficiency.

-

Centrifuge the mixture to pellet the plant debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.

b. HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength suitable for TIAs (e.g., 220 nm, 254 nm, or 306 nm) or mass spectrometry (LC-MS) for more sensitive and specific detection.

-

Quantification: Use authentic standards of catharanthine, vindoline, vinblastine, and this compound to create calibration curves for accurate quantification.

Peroxidase (PRX1) Enzyme Assay

This assay measures the activity of the peroxidase enzyme responsible for the coupling of catharanthine and vindoline.

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing stabilizing agents like polyvinylpyrrolidone (B124986) (PVP) and a reducing agent like dithiothreitol (B142953) (DTT).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

-

The supernatant contains the crude enzyme extract.

-

-

Activity Assay:

-

The reaction mixture contains the enzyme extract, catharanthine, vindoline, and hydrogen peroxide in a suitable buffer.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., sodium bisulfite) or by solvent extraction.

-

Extract the product (α-3′,4′-anhydrovinblastine) with an organic solvent like ethyl acetate.

-

Analyze the product formation using HPLC as described above.

-

Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the transcript levels of genes involved in the biosynthetic pathway.

-

RNA Extraction:

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol like the TRIzol method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Perform the real-time PCR using a fluorescent dye like SYBR Green or a probe-based system.

-

The reaction mixture includes cDNA, gene-specific primers for the target genes (e.g., PRX1, DAT), and a suitable PCR master mix.

-

Use a housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

-

Below is a diagram representing a general experimental workflow for studying the TIA pathway.

Caption: A general experimental workflow for TIA pathway analysis.

Conclusion

The biosynthetic pathway of this compound in Catharanthus roseus is a complex and highly regulated process, culminating in the production of a pharmaceutically valuable anti-cancer agent. Understanding the key enzymes, such as the peroxidase PRX1, and the factors that influence the accumulation of its precursors, catharanthine and vindoline, is crucial for developing strategies to enhance its production. The methodologies outlined in this guide provide a framework for researchers to investigate this pathway further, with the ultimate goal of leveraging this knowledge for metabolic engineering and synthetic biology applications in drug development.

References

- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FCNAUP - On the fate of catharanthine and vindoline during the peroxidase-mediated enzymatic synthesis of alpha-3',4'-anhydrovinblastine [sigarra.up.pt]

Desacetylvinblastine's Strategic Assault on Tubulin: A Technical Guide to its Binding Site and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding of desacetylvinblastine to its target protein, tubulin. By interfering with microtubule dynamics, this vinca (B1221190) alkaloid derivative exhibits potent anti-mitotic activity, a cornerstone of its application in cancer chemotherapy. This document details the precise location of the binding site, quantitative binding affinities, the experimental methodologies used to elucidate these interactions, and the consequential impact on cellular processes.

The Vinca Domain: this compound's Binding Locus on Tubulin

This compound, like other vinca alkaloids, binds to a specific region on the β-tubulin subunit known as the "vinca domain".[1][2] This binding site is strategically located at the interface between two αβ-tubulin heterodimers, effectively acting as a wedge that disrupts the longitudinal interactions necessary for microtubule polymerization.[3][4] The binding of this compound and its parent compound, vinblastine (B1199706), induces a conformational change in the tubulin dimers, favoring the formation of curved protofilaments and spiral aggregates rather than the straight, hollow tubes of functional microtubules.[4][5][6] This ultimately leads to the depolymerization of existing microtubules and the inhibition of new microtubule formation, causing cell cycle arrest in the M-phase and subsequent apoptosis.[7]

Quantitative Binding Data

The interaction between this compound and tubulin has been quantified through various experimental approaches. The following table summarizes key binding parameters, providing a comparative view of its affinity relative to other vinca alkaloids.

| Compound | Parameter | Value | Species/System | Reference |

| This compound | Inhibition Constant (Ki) | 2 x 10⁻⁵ M | Embryonic chick brain tubulin | [8] |

| Vinblastine | Inhibition Constant (Ki) | - | - | - |

| High-affinity KD | 0.54 µM | Calf brain tubulin | [9] | |

| Low-affinity KD | 14 µM | Calf brain tubulin | [9] | |

| Association Constant (Ka) | 3-5 x 10⁵ l/mol | Embryonic chick brain tubulin | [8] | |

| Association Constant (Ka) | 1-3 x 10⁵ l/mol | Sea urchin sperm tail outer doublet tubulin | [8] | |

| Association Constant (Ka) | ~3-4 x 10³ M⁻¹ | Bovine brain microtubules | [5] | |

| Vincristine | Inhibition Constant (Ki) | 1.7 x 10⁻⁵ M | Embryonic chick brain tubulin | [8] |

| Vinblastine-4'-anthranilate | IC₅₀ (Polymerization Inhibition) | 4.8 µM | Rat brain tubulin | [10][11] |

Experimental Protocols for Characterizing the Binding Site

The determination of the this compound binding site on tubulin has relied on a combination of sophisticated experimental techniques. These methods provide insights into the structural, biochemical, and biophysical aspects of this crucial drug-protein interaction.

X-Ray Crystallography

Objective: To determine the three-dimensional structure of the tubulin-desacetylvinblastine complex at atomic resolution.

Methodology:

-

Protein Purification: Tubulin is purified from sources such as bovine brain.

-

Complex Formation: The purified tubulin is incubated with this compound to form a stable complex. Often, tubulin is co-crystallized with other proteins, like the stathmin-like domain of RB3 (RB3-SLD), to stabilize it in a conformation suitable for crystallization.[4]

-

Crystallization: The tubulin-desacetylvinblastine complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.

-

Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic model of the tubulin-desacetylvinblastine complex is built and refined.[4][12]

Fluorescence Spectroscopy

Objective: To study the binding affinity and conformational changes in tubulin upon this compound binding.

Methodology:

-

Fluorophore Labeling: A fluorescent derivative of vinblastine, such as vinblastine-4'-anthranilate, is synthesized.[10][11]

-

Binding Assay: The fluorescent analog is incubated with purified tubulin at varying concentrations.

-

Fluorescence Measurement: The fluorescence intensity and emission spectrum of the solution are measured. Binding of the fluorescent ligand to tubulin often results in changes in fluorescence properties, such as an increase in intensity or a shift in the emission maximum.[10][11]

-

Data Analysis: The changes in fluorescence are plotted against the ligand concentration to determine binding parameters like the dissociation constant (KD).[13]

Photoaffinity Labeling

Objective: To covalently link a photoactive derivative of this compound to its binding site on tubulin for subsequent identification of the labeled amino acid residues.

Methodology:

-

Synthesis of Photoactive Probe: A photoactive and radioactive analog of vinblastine, such as N-(p-azido[3,5-³H]benzoyl)-N'-(β-amino-ethyl)vindesine ([³H]NABV), is synthesized.[9]

-

Binding and Photolysis: The photoactive probe is incubated with tubulin in the dark to allow for binding. The mixture is then irradiated with UV light at a specific wavelength to activate the azido (B1232118) group, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket.[9]

-

Identification of Labeled Subunits and Peptides: The covalently labeled tubulin is separated into its α and β subunits. The labeled subunits are then subjected to proteolytic digestion, and the resulting radioactive peptides are isolated and sequenced to identify the precise location of covalent attachment.[9][10]

Competitive Binding Assays

Objective: To determine the specificity of the binding site and the relative affinities of different ligands.

Methodology:

-

Radiolabeled Ligand Binding: A radiolabeled form of vinblastine (e.g., [³H]vinblastine) is incubated with tubulin.[8]

-

Competition: Increasing concentrations of unlabeled this compound or other competing ligands (like vincristine) are added to the mixture.[8]

-

Quantification of Bound Ligand: The amount of bound radiolabeled ligand is measured after separating the tubulin-ligand complex from the unbound ligand (e.g., by filtration).

-

Data Analysis: The decrease in the binding of the radiolabeled ligand in the presence of the competitor is used to calculate the inhibition constant (Ki) of the unlabeled ligand.[8]

Visualizing the Experimental Workflow and Mechanism

The following diagrams illustrate the logical flow of experiments to identify and characterize the this compound binding site and the subsequent cellular consequences.

Caption: Experimental workflow for identifying the this compound binding site on tubulin.

Caption: Cellular consequences of this compound binding to tubulin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the regulation of tubulin by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]